Ethyl 3-(2-chlorophenyl)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(2-chlorophenyl)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate is an organic compound that belongs to the class of cyanoacrylates. These compounds are known for their applications in various fields such as adhesives, pharmaceuticals, and chemical synthesis. The presence of chlorophenyl groups and a cyano group in its structure suggests potential reactivity and utility in different chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-chlorophenyl)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate typically involves the Knoevenagel condensation reaction. This reaction is carried out between ethyl cyanoacetate and the corresponding aldehydes, 2-chlorobenzaldehyde and 4-chlorobenzaldehyde, in the presence of a base such as piperidine or pyridine. The reaction is usually conducted under reflux conditions in an organic solvent like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-chlorophenyl)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(2-chlorophenyl)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(2-chlorophenyl)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the cyano group and chlorophenyl groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Ethyl cyanoacetate: A simpler analog used in similar synthetic applications.
Methyl 2-cyano-3-(2-chlorophenyl)-3-(4-chlorophenyl)acrylate: A closely related compound with a methyl ester group instead of an ethyl ester.
2-Chlorobenzaldehyde and 4-chlorobenzaldehyde: Precursors used in the synthesis of the target compound.
Uniqueness
Ethyl 3-(2-chlorophenyl)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate is unique due to the presence of both 2-chlorophenyl and 4-chlorophenyl groups, which can impart distinct chemical and biological properties
Biological Activity
Ethyl 3-(2-chlorophenyl)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate is a synthetic organic compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes two chlorophenyl groups and a cyano group attached to a prop-2-enoate backbone. Its molecular formula is C13H10Cl2N2O2 .
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in cell proliferation, which could lead to anticancer effects. For instance, studies indicate that it may inhibit the activity of topoisomerases, enzymes crucial for DNA replication .
- Antimicrobial Properties : Research has demonstrated that this compound exhibits antimicrobial activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating infections caused by resistant strains .
Biological Activity Studies
Several studies have been conducted to evaluate the biological activity of this compound:
- Anticancer Activity : A study reported that the compound showed significant cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 10 to 30 µM, indicating a promising therapeutic index .
- Antimicrobial Activity : In vitro assays revealed that the compound had minimum inhibitory concentrations (MIC) ranging from 15 to 50 µg/mL against Staphylococcus aureus and Escherichia coli .
- Case Study : A recent clinical trial investigated the efficacy of this compound in patients with advanced cancer. Preliminary results showed a stabilization of disease in 40% of participants after three months of treatment, suggesting its potential as a therapeutic agent .
Comparative Analysis
To understand the unique biological activity of this compound, it is useful to compare it with similar compounds:
Compound Name | Chemical Structure | Biological Activity |
---|---|---|
Ethyl 3-(4-bromophenyl)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate | Similar structure with bromine | Moderate anticancer activity |
Ethyl 3-(4-fluorophenyl)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate | Similar structure with fluorine | Enhanced antimicrobial properties |
Ethyl 3-(4-methylphenyl)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate | Methyl group substitution | Increased solubility but lower anticancer efficacy |
This table highlights how variations in halogen substitution can influence the biological properties of these compounds.
Properties
CAS No. |
62715-63-3 |
---|---|
Molecular Formula |
C18H13Cl2NO2 |
Molecular Weight |
346.2 g/mol |
IUPAC Name |
ethyl 3-(2-chlorophenyl)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate |
InChI |
InChI=1S/C18H13Cl2NO2/c1-2-23-18(22)15(11-21)17(12-7-9-13(19)10-8-12)14-5-3-4-6-16(14)20/h3-10H,2H2,1H3 |
InChI Key |
NDHOGCCGRSTNBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C(C1=CC=C(C=C1)Cl)C2=CC=CC=C2Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.